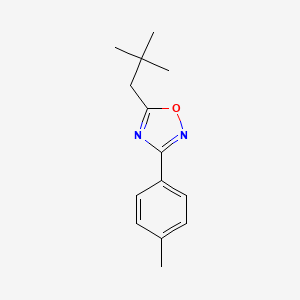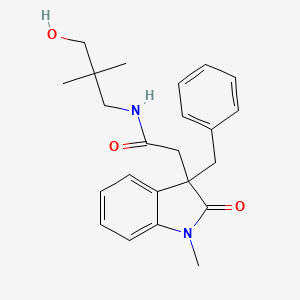
N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide, also known as MMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMMPA belongs to the family of acrylamides, which are widely used in the chemical industry as intermediates for the synthesis of various polymers and copolymers.
科学的研究の応用
N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In material science, this compound has been used as a monomer for the synthesis of various polymers and copolymers with potential applications in the production of adhesives, coatings, and electronic devices. In agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds.
作用機序
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In particular, this compound has been shown to reduce the production of prostaglandins and other inflammatory mediators in the body, leading to a reduction in pain and inflammation. This compound has also been shown to have antipyretic effects, meaning it can reduce fever.
実験室実験の利点と制限
One advantage of using N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic effects of this compound. Another area of interest is the synthesis of new polymers and copolymers based on this compound, with potential applications in the production of adhesives, coatings, and electronic devices. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by reacting 4-methoxyphenylacetic acid with isobutyryl chloride in the presence of triethylamine, followed by the reaction of the resulting isobutyryl-4-methoxyphenylacetic acid with acryloyl chloride in the presence of triethylamine. The resulting this compound is then purified by column chromatography.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(10-17-2)15-14(16)9-6-12-4-7-13(18-3)8-5-12/h4-9,11H,10H2,1-3H3,(H,15,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOWYVTYKJAJY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354151.png)
![3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5354157.png)

![N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5354178.png)

![2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}ethoxy)ethanol](/img/structure/B5354188.png)
![N-methyl-2-(3-morpholinyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride](/img/structure/B5354200.png)

![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5354207.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5354212.png)
![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[(1-vinyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5354215.png)

![N-(2-methoxyethyl)-1'-[3-(1H-tetrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5354237.png)
![methyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5354238.png)
